molecular formula C₂₃H₁₉F₂N₃O₆ B1140667 1'-Epi Gemcitabine 3',5'-Dibenzoate CAS No. 134790-40-2

1'-Epi Gemcitabine 3',5'-Dibenzoate

Cat. No. B1140667
CAS RN: 134790-40-2
M. Wt: 471.41
InChI Key:
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Description

1'-Epi Gemcitabine 3',5'-Dibenzoate (1'-Epi G3D) is a novel gemcitabine prodrug that has been shown to have a number of potential therapeutic applications. Gemcitabine is an anti-cancer drug used to treat a variety of cancers, including non-small cell lung cancer, pancreatic cancer, and ovarian cancer. The prodrug 1'-Epi G3D was developed to improve the efficacy of gemcitabine by increasing its bioavailability and reducing its toxicity. In

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Process: The synthesis of gemcitabine hydrochloride, a closely related compound to 1'-Epi Gemcitabine 3',5'-Dibenzoate, involves using 2-deoxy-2,2-difluoro-D-erythro-pentofuranos-1-ulose-3,5-dibenzoate as the starting material. This process includes several steps such as reduction, mesylation, condensation, deprotection, and purification, yielding a final product with high purity and suitable for industrial production (Zong Li-bi, 2014).

Pharmacological Applications

  • Cytotoxic Interaction with Other Drugs: Gemcitabine has shown to produce cytotoxic effects in human bladder cancer cells, with high clinical activity potential. Studies reveal that the efficacy of combinations like epidoxorubicin and gemcitabine is highly schedule-dependent, indicating the importance of drug administration sequencing for enhanced therapeutic effects (W. Zoli et al., 2004).
  • Cancer Treatment: A Phase I study combining fixed-dose gemcitabine with epirubicin showed promising results in patients with advanced solid malignancies, suggesting the need for further studies to assess the efficacy of this combination (D. Mahadevan et al., 2009).

Cellular Transport and Mechanism of Action

  • Nucleoside Transporters and Drug Efficacy: The effectiveness of gemcitabine in cancer treatment is linked to its ability to permeate the plasma membrane via nucleoside transporters. Deficiency in these transporters can significantly increase resistance to the drug, highlighting the importance of transporter activities in gemcitabine’s pharmacological efficacy (J. Mackey et al., 1998).

properties

IUPAC Name

[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-benzoyloxy-4,4-difluorooxolan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19F2N3O6/c24-23(25)18(34-20(30)15-9-5-2-6-10-15)16(13-32-19(29)14-7-3-1-4-8-14)33-21(23)28-12-11-17(26)27-22(28)31/h1-12,16,18,21H,13H2,(H2,26,27,31)/t16-,18+,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPUUYUUQQGBHBU-PLMTUMEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)(F)F)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@@H](C([C@@H](O2)N3C=CC(=NC3=O)N)(F)F)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19F2N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

134790-39-9
Record name Cytidine, 2'-deoxy-2',2'-difluoro-, 3',5'-dibenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1'-Epi Gemcitabine 3',5'-Dibenzoate
Reactant of Route 2
1'-Epi Gemcitabine 3',5'-Dibenzoate
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1'-Epi Gemcitabine 3',5'-Dibenzoate
Reactant of Route 4
1'-Epi Gemcitabine 3',5'-Dibenzoate
Reactant of Route 5
1'-Epi Gemcitabine 3',5'-Dibenzoate
Reactant of Route 6
1'-Epi Gemcitabine 3',5'-Dibenzoate

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